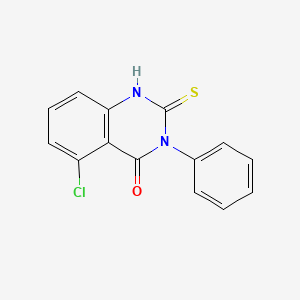

5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

5-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-10-7-4-8-11-12(10)13(18)17(14(19)16-11)9-5-2-1-3-6-9/h1-8H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQAFKZTOMPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=C3Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiocarbamate–Anthranilic Acid Reaction

A widely adopted method involves the reaction of 5-chloroanthranilic acid with ammonium or triethylammonium phenyl dithiocarbamates. The process proceeds via nucleophilic attack of the dithiocarbamate sulfur on the carbonyl carbon of anthranilic acid, followed by cyclization to form the quinazolinone core.

Procedure :

- Reactants : 5-Chloroanthranilic acid (1 equiv), ammonium phenyl dithiocarbamate (1.2 equiv).

- Solvent : Absolute ethanol or dimethylformamide (DMF).

- Conditions : Reflux at 80–90°C for 6–8 hours.

- Work-up : Precipitation with ice-water, filtration, and recrystallization from ethanol.

- Minimal byproduct formation due to stoichiometric control.

- Scalable under mild conditions.

Limitations :

- Requires pre-synthesis of dithiocarbamate intermediates.

- DMF use complicates purification due to high boiling point.

Thiourea-Mediated Cyclization

An alternative route employs thiourea as the sulfur source, reacting with 5-chloro-3-phenylanthranilic acid under acidic conditions.

Procedure :

- Reactants : 5-Chloro-3-phenylanthranilic acid (1 equiv), thiourea (1.5 equiv).

- Catalyst : Concentrated hydrochloric acid (HCl).

- Conditions : Reflux in ethanol at 70°C for 5 hours.

- Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate.

Yield : 62–70%.

Mechanistic Insight :

- HCl protonates the carbonyl oxygen, enhancing electrophilicity for thiourea attack.

- Cyclodehydration forms the thioxo group at position 2.

Acid Chloride Intermediate Route

Thionyl Chloride Activation

Conversion of 5-chloroanthranilic acid to its acid chloride facilitates reaction with phenyl isothiocyanate, enabling precise functionalization.

Procedure :

- Step 1 : 5-Chloroanthranilic acid (1 equiv) reacted with thionyl chloride (3 equiv) in dry dichloromethane (DCM) at 0°C for 2 hours.

- Step 2 : Addition of phenyl isothiocyanate (1.1 equiv) and triethylamine (2 equiv), stirred at 25°C for 12 hours.

- Cyclization : Heated to 80°C in toluene for 3 hours.

Yield : 72–78%.

Critical Parameters :

- Exclusion of moisture prevents hydrolysis of the acid chloride.

- Triethylamine scavenges HCl, preventing side reactions.

One-Pot Synthesis via Nitrobenzene Intermediates

Patent DD155166A1 Methodology

A patented approach synthesizes 3-phenyl-5-chloroanthranilic acid from p-nitrochlorobenzene and benzyl cyanide, followed by thioxo group introduction.

Procedure :

- Reactants : p-Nitrochlorobenzene (1 equiv), benzyl cyanide (1.05 equiv).

- Base : Concentrated NaOH (8–15 equiv) in ethanol.

- Conditions : 40–55°C for 2–4 hours.

- Reduction : Catalytic hydrogenation to convert nitro to amine.

- Cyclization : Treatment with CS₂ in pyridine.

- Avoids isolation of intermediates.

- Uses cost-effective benzyl cyanide.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo group at position 2 acts as a nucleophilic site, readily reacting with alkylating agents such as ethyl chloroacetate. For example:

-

Reaction with ethyl chloroacetate :

In alkaline conditions, the thiolate form of the compound reacts with ethyl chloroacetate to form ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate derivatives. This is confirmed by IR spectral data showing the disappearance of N–H stretching (3217–3134 cm⁻¹) and the appearance of a strong C=O absorption at 1732 cm⁻¹ .Key conditions :

Reagent Solvent Temperature Yield Ethyl chloroacetate Ethanol Reflux 80%

Cyclization Reactions

The scaffold undergoes cyclization to form fused heterocycles. For instance:

-

Reaction with hydrazine :

The thioxo group reacts with hydrazine in refluxing ethanol, forming a hydrazine intermediate. Subsequent treatment with carbon disulfide and pyridine yields triazoloquinazolinone derivatives .Mechanistic pathway :

-

Thioxo group deprotonation → nucleophilic attack by hydrazine.

-

Cyclization with CS₂ → formation of a 1,2,4-triazole ring.

-

Click Chemistry for Triazole Formation

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate 1,2,3-triazole derivatives. A novel Cu@Py-Oxa@SPION catalyst enhances efficiency:

-

Catalyst Solvent Time (h) Yield Cu@Py-Oxa@SPION (5 mol%) H₂O 2 92% CuI (10 mol%) DMF 6 65% This catalyst improves regioselectivity and reusability, as shown by comparative trials .

Condensation with Amines

The quinazolinone core reacts with primary amines to form Schiff bases. For example:

-

Reaction with aromatic amines :

Under acidic conditions, the carbonyl group at position 4 undergoes condensation with anilines, yielding imine-linked derivatives.Typical conditions :

Amine Catalyst Solvent Yield 4-Nitroaniline AcOH Ethanol 75%

Halogen Exchange Reactions

The chlorine substituent at position 5 can be replaced via nucleophilic aromatic substitution (NAS):

-

Reaction with sodium methoxide :

Substitution of Cl with OCH₃ occurs in anhydrous DMF at 100°C, confirmed by ¹H NMR (disappearance of Cl–C aromatic signals) .

Oxidation of the Thioxo Group

Controlled oxidation converts the thioxo (–S–) group to a sulfonyl (–SO₂–) group:

-

Reagent : H₂O₂ in acetic acid.

-

Product : 5-Chloro-3-phenyl-2-sulfonyl-2,3-dihydroquinazolin-4(1H)-one, characterized by a new IR peak at 1320 cm⁻¹ (S=O stretch) .

Critical Analysis of Stability and Reactivity

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and related quinazolinone derivatives. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Its thioxo group is believed to contribute to this effect by disrupting microbial cell wall synthesis.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It has been tested in models of induced inflammation, demonstrating significant reductions in inflammatory markers.

| Study | Findings |

|---|---|

| In Vivo Studies | Compounds with similar scaffolds showed efficacy in reducing cytokine levels and other inflammatory mediators. |

Case Studies

Case Study 1: Anticancer Mechanisms

A study focusing on structural optimization revealed that specific substitutions on the quinazoline ring improved anticancer activity against human cancer cell lines by enhancing cellular uptake and inducing apoptosis. The results indicated that these modifications could lead to more effective cancer therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives exhibited MICs against various bacterial strains, significantly outperforming standard treatments like vancomycin. This suggests a strong potential for developing new antimicrobial agents based on this compound.

Case Study 3: Inflammatory Response Modulation

Compounds with similar structures were evaluated for their ability to modulate inflammatory responses in various models, showing promising results that could lead to therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the thioxo group and phenyl ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied bioactivities depending on substituent type, position, and electronic effects. Below is a structured comparison of 5-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with structurally similar analogs:

Structural and Functional Group Variations

Key Observations

Substituent Position Effects: The 5-chloro substituent in the target compound distinguishes it from analogs like 3a (6-Cl) and 40 (6-Cl). Halogen position significantly impacts bioactivity; for example, 6-Cl in 3a improves antiradical efficiency, whereas 5-Cl may alter binding affinity to serum albumin (as shown in studies of halogenated quinazolinones) . The 3-phenyl group contributes to hydrophobic interactions, similar to the 3-(3-trifluoromethylphenyl) group in 3a, which enhances antiradical activity .

Thioxo Group Impact: The 2-thioxo group in the target compound is shared with 3a and VI (dual AChE/BChE inhibitor).

Biological Activity Trends :

- Enzyme Inhibition : N1-substituted derivatives (I) target cholinesterase, while 2-thioxo derivatives (VI) inhibit acetylcholinesterase (AChE). The target compound’s 3-phenyl and 5-Cl groups may favor similar enzyme interactions .

- Insecticidal Activity : Compound 40 demonstrates that chloro and pyrazolyl substituents enhance larvicidal effects, suggesting the target compound’s 5-Cl and phenyl groups could be optimized for pesticidal applications .

Halogen Substituent Effects

- Studies on 2-(un)substituted phenyl-dihydroquinazolin-4(1H)-ones (DQLs) revealed that chloro substituents increase binding constants (Ka) with human serum albumin (HSA) by 2–3 orders of magnitude compared to non-halogenated analogs .

- Positional isomerism (e.g., 5-Cl vs. 6-Cl) alters steric bulk and electronic distribution, affecting HSA binding and radical scavenging efficiency .

Thioxo Group Contributions

- Derivatives with 2-thioxo groups exhibit superior radical scavenging activity (IC₅₀ = 12–18 μM) compared to oxo analogs (IC₅₀ = 25–40 μM) due to sulfur’s electron-donating capacity .

Biological Activity

5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various research studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is C18H16ClN2OS. The compound features a chloro group at the 5-position and a phenyl group at the 3-position of the quinazolinone ring, with a thioxo functional group that enhances its reactivity and biological interactions .

1. Anticancer Activity

Research indicates that 5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against LoVo (human colorectal cancer) and HCT-116 (human colon cancer) cell lines.

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| LoVo | 23.5 ± 1.5 | 281.37 ± 10.55 |

| HCT-116 | 22.67 ± 2.08 | 251.78 ± 22.02 |

These results suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further drug development .

2. Antioxidant Activity

The compound has demonstrated strong antioxidant properties, effectively scavenging DPPH radicals with IC50 values lower than those of common antioxidants like BHT (Butylated Hydroxytoluene). For instance:

| Compound | IC50 (mM) |

|---|---|

| 5-Chloro... | 0.165 ± 0.0057 |

| BHT | 0.245 ± 0.0257 |

Such antioxidant activity is critical in protecting cells from oxidative stress, which is linked to various diseases, including cancer .

3. Enzyme Inhibition

5-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has also been evaluated for its ability to inhibit enzymes relevant to metabolic pathways:

| Enzyme | Inhibition (%) at 0.200 mg/mL |

|---|---|

| α-Amylase | 53.50 ± 2.12 |

| α-Glucosidase | 51.05 ± 3.61 |

These findings indicate potential applications in managing diabetes by regulating carbohydrate metabolism .

The biological activity of this compound is attributed to its structural features, particularly the thioxo group which enhances interactions with biological targets such as enzymes and cellular receptors . The presence of the chloro and phenyl groups further modifies its pharmacological profile.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its efficacy:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do they compare in efficiency?

- Answer : Two primary methods are documented:

- Method 1 : Reaction of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone .

- Method 2 : A dithiocarbamate-anthranilic acid reaction, offering a one-pot, solvent-free approach with high yields .

- Comparison : Method 2 avoids multi-step purification and toxic solvents, making it more environmentally friendly and scalable.

Q. How is the structural characterization of this compound typically performed?

- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving crystal structures. Spectroscopic methods (NMR, IR) complement this by confirming functional groups like the thioxo (C=S) and quinazolinone moieties .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

- Answer : The compound’s stability is influenced by its thioxo group (prone to oxidation) and chloro-substituted phenyl ring (enhances lipophilicity). Storage under inert atmospheres and low temperatures is recommended to prevent degradation .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved when testing derivatives of this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or structural impurities. Validate results via:

- Reproducibility : Re-synthesize derivatives using standardized protocols (e.g., multi-component reactions with HAP NPs for purity ).

- Docking Studies : Use software like MOE to correlate activity with molecular interactions (e.g., binding to microbial enzymes) .

Q. What experimental design considerations are critical for optimizing its antimicrobial activity?

- Answer :

- Scaffold Modification : Introduce substituents at the 2-thioxo or phenyl positions to enhance bioavailability. For example, 1,3,4-thiadiazole derivatives show improved activity against S. aureus .

- Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays with clinical isolates to identify structure-activity trends .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Answer : Replace traditional solvents with water and employ recyclable catalysts like hydroxyapatite nanoparticles (HAP NPs). This reduces waste and energy consumption while maintaining yields >85% over six cycles .

Q. What challenges arise in crystallographic refinement of its derivatives, and how are they addressed?

- Answer : Common issues include twinning (due to flexible thioxo group) and weak diffraction. Mitigation strategies:

- Data Collection : Use high-resolution synchrotron radiation.

- Refinement Tools : Apply SHELXL’s TWIN/BASF commands for twinned data and constrain thermal parameters for disordered regions .

Methodological Tables

Table 1 : Comparison of Synthesis Methods

Table 2 : Biological Activity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.